molecular formula C19H20N4O B5110357 N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5110357
M. Wt: 320.4 g/mol
InChI Key: ZGHHKHRCRUYHMN-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 4-cyanobenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other central nervous system disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The compound may bind to serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-cyanophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(4-cyanophenyl)-2-(4-benzylpiperazin-1-yl)acetamide

Uniqueness

N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of a nitrile group. These structural features may confer distinct pharmacological properties compared to other piperazine derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-14-16-6-8-17(9-7-16)21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHKHRCRUYHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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